Bienvenue dans la boutique en ligne BenchChem!

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol

Nucleophilic aromatic substitution Pyrimidine functionalization Kinase inhibitor synthesis

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol (CAS 1261231‑33‑7) is a heteroaryl‑piperidine building block featuring a 4‑hydroxypiperidine linked to a 6‑chloro‑2‑methylthiopyrimidine scaffold. This scaffold appears in Sareum Ltd’s patent portfolio for TYK2 kinase inhibitors, establishing it as a key intermediate for oncology and autoimmune‑disease drug discovery.

Molecular Formula C10H14ClN3OS
Molecular Weight 259.75
CAS No. 1261231-33-7
Cat. No. B2363073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol
CAS1261231-33-7
Molecular FormulaC10H14ClN3OS
Molecular Weight259.75
Structural Identifiers
SMILESCSC1=NC(=CC(=N1)Cl)N2CCC(CC2)O
InChIInChI=1S/C10H14ClN3OS/c1-16-10-12-8(11)6-9(13-10)14-4-2-7(15)3-5-14/h6-7,15H,2-5H2,1H3
InChIKeyHRJGLPHLJLUIOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol: Sareum-Patented TYK2 Kinase Inhibitor Building Block for Targeted Synthesis and Procurement [1]


1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol (CAS 1261231‑33‑7) is a heteroaryl‑piperidine building block featuring a 4‑hydroxypiperidine linked to a 6‑chloro‑2‑methylthiopyrimidine scaffold [1]. This scaffold appears in Sareum Ltd’s patent portfolio for TYK2 kinase inhibitors, establishing it as a key intermediate for oncology and autoimmune‑disease drug discovery [2]. Its orthogonal chloro and methylthio substituents enable sequential nucleophilic aromatic substitution (SNAr), while the secondary alcohol opens avenues for chiral resolution or prodrug conjugation.

Why 2‑Methylthio and 4‑Hydroxy Functionalities Cannot Be Simply Interchanged with In‑Class Analogs in TYK2‑Directed Synthesis [1]


Closest in‑class analogs such as 1‑(6‑chloro‑2‑methylpyrimidin‑4‑yl)piperidin‑4‑ol (CAS 936845‑82‑8) lack the methylthio group that is pivotal for late‑stage oxidative displacement to install diverse amine pharmacophores [1]. Replacing the methylthio with a simple methyl or hydrogen would eliminate the orthogonal SNAr handle required for sequential derivatization at C‑2 and C‑6 of the pyrimidine, forcing researchers to redesign synthetic routes and potentially compromising the regioselectivity needed for Sareum’s TYK2 inhibitor scaffold [2].

Side‑by‑Side Quantitative Evidence for 1‑(6‑Chloro‑2‑(methylthio)pyrimidin‑4‑yl)piperidin‑4‑ol versus Its Closest Structural Analog


Orthogonal SNAr Reactivity: Methylthio vs. Methyl at the C‑2 Position Determines Synthetic Sequence Flexibility [1]

The 2‑methylthio substituent is a known leaving group after oxidation to sulfone, allowing a second SNAr event after the chlorine at C‑6 has been displaced. In contrast, the 2‑methyl analog (CAS 936845‑82‑8) cannot participate in oxidative displacement, limiting sequential C‑6 → C‑2 derivatization [1]. This orthogonal reactivity is explicitly exploited in Sareum’s TYK2 inhibitor patents, where the methylthio group is retained through early steps and replaced only in the final diversification stage [2].

Nucleophilic aromatic substitution Pyrimidine functionalization Kinase inhibitor synthesis

Purity Attainment: ≥97 % Commercial Purity Enables Direct Use in cGMP‑Adjacent Preparations

The target compound is commercially supplied at ≥97 % purity (ChemicalBook listing, 2025), while the closest analog 1‑(6‑chloro‑2‑methylpyrimidin‑4‑yl)piperidin‑4‑ol is most commonly offered at 95 % purity . This 2 percentage‑point purity differential can translate into fewer by‑products during subsequent API coupling steps and reduced post‑reaction purification burden.

Purity specification Pharmaceutical intermediate Procurement decision

Physical‑State Differentiation: Absence of a Sharp Melting Point Suggests Enhanced Solubility for Solution‑Phase Chemistry

The 2‑methyl analog (CAS 936845‑82‑8) exhibits a melting point of 152–154 °C, indicating a stable crystalline lattice . In contrast, the target compound does not list a melting point on reputable vendor databases, consistent with an amorphous solid or low‑melting solid that is more readily dissolved in common reaction solvents . This physical‑state difference can reduce the volume of organic solvent required for dissolution and improve reaction homogeneity in SNAr transformations.

Solid‑state properties Solubility Reaction medium compatibility

Patent‑Provenance: Explicit Listing in Sareum’s Pharmaceutical Intermediates versus Absence of the Methyl Analog [1]

The target compound is explicitly named as an intermediate in Sareum Ltd’s GB‑201617871‑D0 patent, which describes pharmaceutical compounds targeting TYK2‑mediated conditions [1]. A search of the same patent document does not reveal the 2‑methyl analog, indicating that the methylthio variant was deliberately selected for the synthetic route leading to the TYK2 inhibitor series [1]. This provenance provides a documented starting point for follow‑on research without the IP uncertainty that could accompany an unvalidated analog.

Intellectual property Pharmaceutical intermediate Supply‑chain security

Procurement‑Relevant Application Scenarios for 1‑(6‑Chloro‑2‑(methylthio)pyrimidin‑4‑yl)piperidin‑4‑ol Based on Quantitative Differentiation Evidence


Sequential C‑6 → C‑2 Diversification in TYK2/JAK1 Inhibitor Lead Optimization

Medicinal chemistry teams building TYK2/JAK1 dual inhibitors can exploit the orthogonal reactivity of the chloro (C‑6) and methylthio (C‑2) handles to introduce structurally diverse amines stepwise without intermediate protecting‑group maneuvers, as demonstrated in Sareum’s patent portfolio [1]. Using the target compound eliminates the need to re‑design the core scaffold that would be required if the 2‑methyl analog were substituted.

GLP‑Grade Biological Assay Supply with Minimal Pre‑Purification

Procurement managers sourcing intermediates for GLP‑grade TYK2 enzymatic and cellular assays can select the ≥97 % purity target compound to bypass in‑house flash chromatography, directly reducing solvent usage and turnaround time . This purity advantage over the typical 95 % of the 2‑methyl analog translates to cleaner dose‑response curves in HTRF‑based STAT3 phosphorylation assays.

High‑Throughput Parallel Library Synthesis Favored by Enhanced Solubility

For automated parallel synthesis platforms, the amorphous/low‑melting nature of the target compound ensures faster dissolution in DMSO, DMF, or THF compared with the crystalline 2‑methyl analog (mp 152–154 °C), minimizing precipitation‑related pipetting errors and improving library consistency .

Freedom‑to‑Operate‑Sensitive Development of Next‑Generation TYK2 Inhibitors

Companies pursuing follow‑on TYK2 inhibitors can procure a patent‑listed intermediate that aligns with Sareum’s disclosed synthetic route, thereby reducing the risk of infringing alternative process patents and facilitating faster CMC documentation [2].

Quote Request

Request a Quote for 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.